Mal-Phe-C4-VC-PAB-MMAE is a chemical compound classified as an antibody-drug conjugate (ADC). It consists of the potent tubulin inhibitor, Monomethyl auristatin E, conjugated to a linker known as Mal-Phe-C4-VC-PAB. This compound is designed for targeted cancer therapy, leveraging the specificity of antibodies to deliver cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The compound's CAS number is 2259318-51-7, and its molecular formula is with a molecular weight of 1364.67 g/mol .
The synthesis of Mal-Phe-C4-VC-PAB-MMAE involves the conjugation of Monomethyl auristatin E to the Mal-Phe-C4-VC-PAB linker. This process typically employs chemical coupling techniques that ensure the stability and efficacy of the resulting compound. The specific steps in the synthesis may include:
The conjugation typically utilizes amide or ester bond formations, which are common in ADC synthesis. The stability of the linker in circulation and its cleavage within the target cells are critical for ensuring effective drug delivery .
The molecular structure of Mal-Phe-C4-VC-PAB-MMAE features a complex arrangement that includes:
The compound's structural characteristics can be summarized as follows:
Mal-Phe-C4-VC-PAB-MMAE primarily participates in reactions that involve:
The design of Mal-Phe-C4-VC-PAB-MMAE ensures that it remains inert until internalized by cancer cells, where specific enzymatic activity triggers drug release.
Mal-Phe-C4-VC-PAB-MMAE operates through a targeted mechanism:
This mechanism highlights how ADCs can leverage both targeting capabilities and cytotoxicity for enhanced therapeutic outcomes.
While specific physical properties like density and boiling point are not readily available for Mal-Phe-C4-VC-PAB-MMAE, its molecular characteristics suggest it is soluble in organic solvents typically used in pharmaceutical applications.
Key chemical properties include:
Relevant data indicates that maintaining stability while ensuring effective release within target tissues is crucial for its therapeutic success .
Mal-Phe-C4-VC-PAB-MMAE has significant applications in scientific research and clinical settings:
This compound exemplifies advancements in targeted therapies aimed at improving treatment outcomes for cancer patients while minimizing side effects associated with traditional chemotherapeutics.
CAS No.: 122547-72-2
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 11042-30-1
CAS No.: 4377-76-8